molecular formula C19H21N7O2 B2364689 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide CAS No. 2319633-14-0

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide

Cat. No.: B2364689
CAS No.: 2319633-14-0
M. Wt: 379.424
InChI Key: GOKYHSOBYPQVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide is a sophisticated chemical reagent designed for pharmaceutical research and development. This compound features a complex molecular architecture incorporating a triazolopyridazine core, an azetidine ring, and a nicotinamide moiety, structural characteristics often associated with targeted biological activity. Compounds within this structural class have demonstrated significant potential in therapeutic areas including oncology and metabolic disorders. Specifically, structurally related [1,2,4]triazolo[4,3-b]pyridazine derivatives are being investigated in patented compounds for treating Huntington's disease . Furthermore, recent patent applications highlight the emergence of triazolone derivatives as potent, selective inhibitors of nicotinamide N-methyltransferase (NNMT), a promising target in cancer and metabolic disease research . These NNMT inhibitors have shown efficacy in reducing tumor burden and metastasis in preclinical models of ovarian and breast cancer, as well as demonstrating potential for reducing body weight in models of obesity . The presence of the 2-methoxynicotinamide group in this compound suggests a potential mechanism of action involving enzyme inhibition, potentially interfering with key cellular pathways. Researchers can utilize this high-quality building block for probing biological mechanisms, conducting structure-activity relationship (SAR) studies, and developing novel therapeutic agents for diseases with high unmet medical need. This product is supplied for non-human research only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's material safety data sheet (MSDS) for safe handling and storage guidelines.

Properties

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-24(19(27)14-4-3-9-20-18(14)28-2)13-10-25(11-13)16-8-7-15-21-22-17(12-5-6-12)26(15)23-16/h3-4,7-9,12-13H,5-6,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKYHSOBYPQVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=C(N=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, cytotoxicity against cancer cell lines, and structural characteristics.

  • Molecular Formula : C₁₄H₁₈N₆O
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 2320146-74-3

The compound's biological activity is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. The binding affinity and inhibition potency are critical for its therapeutic potential.

1. Cytotoxicity Studies

Recent studies have demonstrated that derivatives of triazolo-pyridazine exhibit significant cytotoxicity against several cancer cell lines. For instance, a related compound showed IC₅₀ values of 1.06 μM against A549 cells, 1.23 μM against MCF-7 cells, and 2.73 μM against HeLa cells . The cytotoxic effects were evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.

Cell Line IC₅₀ (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

2. Inhibition of c-Met Kinase

The compound exhibits potent inhibitory activity against c-Met kinase, which is crucial for tumor growth and metastasis. The IC₅₀ value for the inhibition of c-Met kinase has been reported as low as 0.09 μM for some derivatives . This indicates a strong potential for therapeutic applications in cancers characterized by c-Met overexpression.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that specific functional groups contribute to its biological activity:

  • The triazole ring enhances binding to the target enzymes.
  • The azetidine moiety may influence the overall conformation and stability of the compound.
  • The methoxy and methyl groups are thought to modulate solubility and bioavailability.

Case Studies

A significant study involved the synthesis and evaluation of various triazolo-pyridazine derivatives for their anticancer properties. Among these derivatives, certain compounds exhibited remarkable selectivity and potency against cancer cell lines while showing minimal toxicity towards normal cells . This highlights the potential for developing targeted therapies based on these structural frameworks.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis of structurally related triazolo-pyridazine derivatives, focusing on substituent effects and inferred pharmacological properties.

N-[(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide

  • Key Features :
    • Methoxy group at position 6 of the triazolo-pyridazine.
    • Acetamide linker with a dihydropyridazinyl substituent.
  • Comparison: The methoxy group may improve solubility but could reduce membrane permeability compared to the cyclopropyl group in the target compound. The dihydropyridazinyl group introduces a polar, planar moiety, contrasting with the nicotinamide’s aromatic and hydrophobic character.

N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (18)

  • Key Features :
    • Methyl group at position 6 of the triazolo-pyridazine.
    • 4-Methoxybenzylamine substituent.
  • Comparison :
    • The methyl group at position 6 may sterically hinder binding compared to the cyclopropyl group at position 3 in the target compound.
    • The 4-methoxybenzyl group introduces bulk and aromaticity, which could enhance off-target interactions relative to the azetidine-nicotinamide system.
    • Preliminary biological appraisal (unspecified in evidence) suggests moderate activity, possibly due to reduced selectivity.

2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

  • Key Features :
    • Ethoxyphenyl-acetamide substituent.
    • Methyl group at position 3 of the triazolo-pyridazine.
  • The methyl group at position 3 is smaller than the cyclopropyl group in the target compound, possibly reducing steric shielding and metabolic stability. The phenyl-acetamide linker may limit solubility compared to the azetidine-nicotinamide system.

Q & A

Q. Approach :

  • Kinome-wide profiling : Use panels like Eurofins KinaseProfiler to screen against 400+ kinases at 1 µM .
  • Cellular thermal shift assays (CETSA) : Identify off-target engagement by monitoring protein denaturation in cell lysates post-treatment .
  • Transcriptomics : RNA-seq analysis (e.g., via Illumina NovaSeq) reveals pathway-level perturbations beyond primary targets .

Advanced: What methodologies are suitable for elucidating metabolic pathways and identifying reactive metabolites?

Q. In vitro models :

  • Liver microsomes : Incubate with human/rat microsomes and NADPH, followed by LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at cyclopropane) .
  • Reactive metabolite trapping : Use glutathione (GSH) to capture electrophilic intermediates, indicating potential toxicity .
    In silico tools :
  • MetaSite : Predicts metabolic soft spots (e.g., azetidine ring oxidation) .

Advanced: How can researchers address discrepancies between in vitro potency and in vivo efficacy?

Q. Key factors :

  • PK/PD mismatches : Measure plasma protein binding (e.g., via equilibrium dialysis) to adjust for free drug concentration .
  • Tissue penetration : Use MALDI imaging to map compound distribution in target tissues (e.g., tumor vs. liver) .
    Experimental redesign :
    • Dose optimization : Conduct staggered dosing in rodent models to align with in vitro IC₅₀ values .
    • Biomarker validation : Correlate target engagement (e.g., phospho-kinase levels via ELISA) with efficacy endpoints .

Advanced: What computational approaches are effective for predicting toxicity risks early in development?

Q. Tools :

  • ADMET Predictor : Estimates hERG inhibition (cardiotoxicity risk) and Ames test outcomes (mutagenicity) .
  • DeepTox : Machine learning models trained on Tox21 datasets flag structural alerts (e.g., triazole-related hepatotoxicity) .
    Validation :
    • In vitro assays : MTT assays on HepG2 cells for cytotoxicity and Ames II for mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.